molecular formula C4Cl2F3NS B3208787 2,4-Dichloro-5-(trifluoromethyl)thiazole CAS No. 105315-48-8

2,4-Dichloro-5-(trifluoromethyl)thiazole

Cat. No.: B3208787
CAS No.: 105315-48-8
M. Wt: 222.01 g/mol
InChI Key: YVNGBKLUNJMOLO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)thiazole is a halogenated heterocyclic organic compound characterized by the presence of chlorine and trifluoromethyl groups on a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)thiazole typically involves the halogenation of thiazole derivatives. One common method is the reaction of 2,4-dichlorothiazole with trifluoromethylating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as copper(I) iodide, to facilitate the trifluoromethylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thiazolines or other reduced derivatives.

Scientific Research Applications

2,4-Dichloro-5-(trifluoromethyl)thiazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with enhanced efficacy and reduced side effects.

  • Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(trifluoromethyl)thiazole exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, making it more effective in its intended use.

Comparison with Similar Compounds

  • 2,4-Dichlorothiazole

  • 2,4-Dichloro-5-methylthiazole

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3NS/c5-2-1(4(7,8)9)11-3(6)10-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGBKLUNJMOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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